molecular formula C19H21NO2S B2685178 (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797347-42-2

(2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2685178
CAS No.: 1797347-42-2
M. Wt: 327.44
InChI Key: JRCALJQJOMXYBZ-UHFFFAOYSA-N
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Description

The compound "(2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone" features a central methanone group bridging a 2-methoxyphenyl aromatic ring and a 7-phenyl-substituted 1,4-thiazepane heterocycle. The 2-methoxyphenyl group may enhance π-π stacking interactions with aromatic residues in target proteins, while the phenyl substituent on the thiazepane could modulate lipophilicity and steric effects.

Properties

IUPAC Name

(2-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-17-10-6-5-9-16(17)19(21)20-12-11-18(23-14-13-20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCALJQJOMXYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring followed by the introduction of the methoxyphenyl and phenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazine Derivatives

Example Compound: (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

  • Core Structure : Benzothiazine (six-membered ring with fused benzene and thiazine) vs. thiazepane (seven-membered ring).
  • Substituents: The benzothiazine derivative includes a sulfone group (1,1-dioxido) and fluorine, which enhance polarity and metabolic stability.

Methanone Derivatives with Varied Aryl Groups

Example Compounds :

  • 2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone: Shares the 2-methoxyphenyl group but uses an indole core.
  • (4-Ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone: Features a naphthalene group, increasing aromatic surface area compared to the target’s phenyl-thiazepane system.
Table 1: Structural and Property Comparison
Compound Core Structure Key Substituents Predicted logP Metabolic Stability Considerations
Target Compound 1,4-Thiazepane 2-Methoxyphenyl, 7-phenyl ~3.5 (est.) Moderate (thiazepane resists oxidation)
JWH-250 Indole Pentyl, 2-methoxyphenyl ethanone ~5.2 Low (indole prone to CYP450 metabolism)
Benzothiazine Derivative Benzothiazine 4-Ethylphenyl, 7-fluoro, sulfone ~2.8 High (sulfone reduces CYP activity)
2-(2-Methoxyphenyl)ethanone Indole + ethanone 2-Methoxyphenyl, pentyl ~4.9 Low (similar to JWH series)

Biological Activity

The compound (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS Number: 1797347-42-2) is a thiazepan derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and potential applications based on the available literature.

Chemical Structure and Properties

The molecular formula of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is C19H21NO2SC_{19}H_{21}NO_2S, with a molecular weight of 327.4 g/mol. The compound features a thiazepan ring fused with phenyl and methoxyphenyl groups, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC19H21NO2SC_{19}H_{21}NO_2S
Molecular Weight327.4 g/mol
CAS Number1797347-42-2

Antimicrobial and Anticancer Properties

Research on similar thiazepane derivatives indicates promising antimicrobial and anticancer properties. For instance, compounds with thiazepane structures have shown effectiveness against various bacterial strains and cancer cell lines.

Case Studies

  • Antimicrobial Activity : A study investigating thiazepane derivatives demonstrated that modifications in the phenyl rings significantly influenced antimicrobial potency. Compounds with specific substitutions exhibited enhanced activity against Gram-positive bacteria.
  • Anticancer Activity : Another study focused on thiazepane derivatives revealed that certain structural modifications led to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone may possess similar properties warranting further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazepane derivatives indicates that the presence of electron-donating groups like methoxy enhances biological activity. For instance, studies have shown that derivatives with methoxy substitutions exhibit improved inhibitory effects on cancer cell proliferation compared to their unsubstituted counterparts.

Synthetic Routes

The synthesis of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The methoxy and phenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.

Applications in Research

This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its potential applications include:

  • Drug Development : Investigating its efficacy as a therapeutic agent against infections and cancers.
  • Material Science : Exploring its use in developing new materials with specific chemical properties.

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